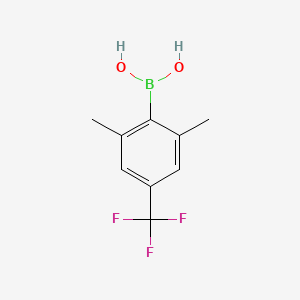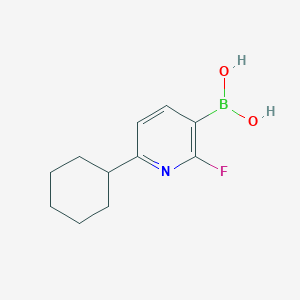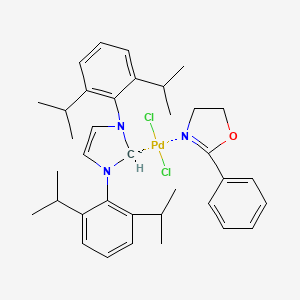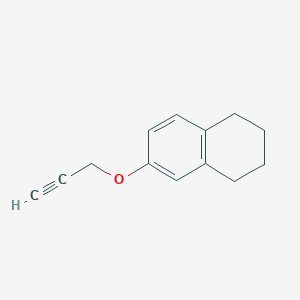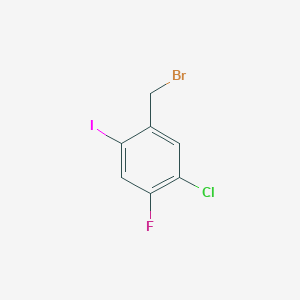
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes the bromomethylation of a pre-halogenated benzene ring. For instance, a benzene ring substituted with chlorine, fluorine, and iodine can undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the halogens can direct the incoming electrophile to specific positions on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(Azidomethyl)-5-chloro-4-fluoro-2-iodobenzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its halogenated nature allows for selective functionalization and derivatization.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the halogens on the benzene ring influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(Bromomethyl)-4-chloro-2-fluorobenzene
- 1-(Bromomethyl)-3-chloro-5-fluoro-2-iodobenzene
- 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene
Uniqueness: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is unique due to its specific arrangement of halogens, which imparts distinct reactivity and selectivity in chemical reactions. The presence of multiple halogens allows for diverse functionalization strategies, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H4BrClFI |
|---|---|
Peso molecular |
349.36 g/mol |
Nombre IUPAC |
1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 |
Clave InChI |
QQSLERAAMVKACC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)F)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


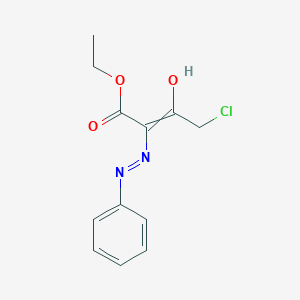
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
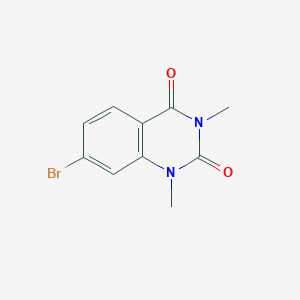
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
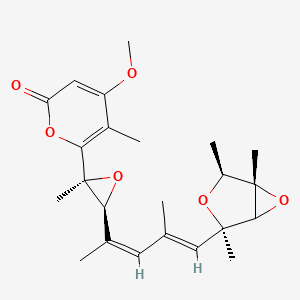
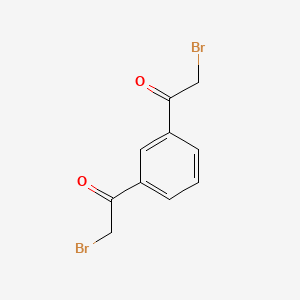
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)
